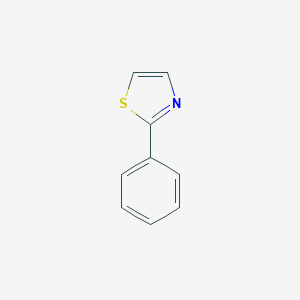
2-苯基噻唑
概述
描述
Synthesis Analysis
The synthesis of 2-phenylthiazole derivatives is a topic of significant interest. For instance, a series of new 2-phenylbenzothiazoles has been synthesized, with a focus on antitumor properties, as seen in the case of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which exhibits potent antiproliferative activity . Another approach involves the synthesis of 6-amino-2-phenylbenzothiazole derivatives, which were prepared as hydrochloride salts and showed cytostatic activities against various human cancer cell lines . Additionally, a novel synthesis method for 2-arylbenzothiazoles has been suggested, which involves the reaction of dibenzyl disulfides with o-aminothiophenol10.
Molecular Structure Analysis
The molecular structure of 2-phenylthiazole and its derivatives is crucial for understanding their properties and reactivity. Cyclopalladated complexes of 2-phenylthiazole have been synthesized and characterized, indicating the potential for coordination chemistry . Conformational analysis using the Extended Huckel molecular orbital approach has shown that phenylthiazoles and their protonated forms are non-planar, with varying degrees of twist about the interring linkage .
Chemical Reactions Analysis
2-Phenylthiazole derivatives participate in various chemical reactions that are essential for their potential applications. For example, the reaction of an acetato-bridged binuclear complex of 2-phenylthiazole with sodium chloride produces a chloro-bridged analogue, which can further react to give mononuclear cyclopalladated complexes . Additionally, 2-phenylthiazole can be obtained through reactions involving o-aminothiophenol with benzyl mercaptane or sodium benzyl thiosulfate10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylthiazole derivatives are influenced by their molecular structure and substituents. The antitumor benzothiazoles synthesized show selective inhibitory activity against lung, colon, and breast cancer cell lines, with structure-activity relationships highlighting the importance of specific structural variations . The 2-aminothiazoles exhibit antiprion activity and have been optimized to achieve high drug concentrations in the brain, suggesting their potential as therapeutic leads for prion diseases . Furthermore, the synthesis of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one demonstrates the versatility of 2-phenylthiazole derivatives as templates for the synthesis of various heterocyclic scaffolds .
科学研究应用
抗菌活性
2-苯基噻唑类化合物已被测试其抗菌特性,并显示出可喜的结果。 它们被认为是开发新的抗菌剂以对抗耐药菌株的潜在候选药物 .
抗真菌活性
这些化合物也表现出有效的抗真菌活性。 例如,某些具有氟取代基的衍生物被发现对特定真菌物种与商业杀菌剂一样有效 .
抗氧化特性
研究表明,2-苯基噻唑衍生物可以具有显著的抗氧化特性,这对于开发治疗氧化应激相关疾病的方法很有价值 .
Sortase A 抑制
基于对已知作为抑制剂的结构的荟萃分析,已经合成了一系列包含 2-苯基噻唑部分的新型潜在 Sortase A 抑制剂。 这表明它可以应用于对抗由利用 Sortase A 酶的细菌引起的感染 .
胆碱酯酶抑制
已经合成了几种 2-苯基噻唑衍生物并评估了它们作为胆碱酯酶抑制剂。 这在治疗阿尔茨海默病等神经退行性疾病中尤为重要 .
针对 MRSA 的抗菌剂
苯基噻唑的结构-活性关系研究导致发现了有望作为抗菌剂的新化合物,特别是针对耐甲氧西林金黄色葡萄球菌 (MRSA),由于其对许多抗生素的耐药性,MRSA 在医疗保健中是一个重大问题 .
作用机制
Target of Action
2-Phenylthiazole has been found to have multiple targets of action. It has been identified as a potential inhibitor of Sortase A , a protein that plays a crucial role in bacterial virulence . It has also been found to exhibit antifungal activity against various fungi, including Magnaporthe oryzae and Colletotrichum camelliaet . Furthermore, it has been evaluated as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer’s disease .
Mode of Action
It is believed to inhibit sortase a, thereby affecting key processes that control biofilm formation, host cell entry, evasion and suppression of the immune response, and acquisition of essential nutrients . In the context of its antifungal activity, it is thought to interact with the fungi in a way that inhibits their growth .
Biochemical Pathways
Given its potential role as a sortase a inhibitor, it may impact the biochemical pathways associated with bacterial virulence . As a potential cholinesterase inhibitor, it could affect the cholinergic neurotransmission pathways, which are associated with learning and memory .
Result of Action
The result of 2-Phenylthiazole’s action can vary depending on its target. As a potential Sortase A inhibitor, it could reduce bacterial virulence, thereby potentially combating bacterial infections . Its antifungal activity could result in the inhibition of fungal growth . As a potential cholinesterase inhibitor, it could increase the level of acetylcholine, a neurotransmitter associated with learning and memory, thereby potentially alleviating some symptoms of Alzheimer’s disease .
安全和危害
2-Phenylthiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
2-Phenylthiazole and its derivatives have shown promise in various fields, particularly in the development of new potential Sortase A inhibitors . Future research could focus on further exploring the therapeutic potential of 2-Phenylthiazole and its derivatives, particularly in the field of anticancer drug discovery .
生化分析
Biochemical Properties
2-Phenylthiazole has been found to interact with various enzymes and proteins. For instance, it has been synthesized and evaluated as a cholinesterase inhibitor . Cholinesterase is an important enzyme involved in nerve function, and inhibitors of this enzyme are used in the treatment of conditions like Alzheimer’s disease . The interaction between 2-Phenylthiazole and cholinesterase is likely due to the compound’s ability to bind to the enzyme’s active site, inhibiting its function .
Cellular Effects
In terms of cellular effects, 2-Phenylthiazole has been shown to have a reduced activity against bacterial cell viability but can prevent biofilm formation at very low concentrations . This suggests that 2-Phenylthiazole may influence cell function by affecting cell signaling pathways related to biofilm formation .
Molecular Mechanism
The molecular mechanism of 2-Phenylthiazole involves its interaction with biomolecules such as enzymes. For instance, it has been found to inhibit Sortase A, an enzyme involved in bacterial virulence . This inhibition is likely due to 2-Phenylthiazole binding to the enzyme, preventing it from carrying out its function .
Temporal Effects in Laboratory Settings
This suggests that it may have long-term effects on cellular function, particularly in the context of nerve function .
Metabolic Pathways
Given its interaction with enzymes such as cholinesterase and Sortase A , it’s likely that it’s involved in pathways related to nerve function and bacterial virulence.
属性
IUPAC Name |
2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHSBAVLOPISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338201 | |
| Record name | 2-Phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1826-11-5 | |
| Record name | 2-Phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

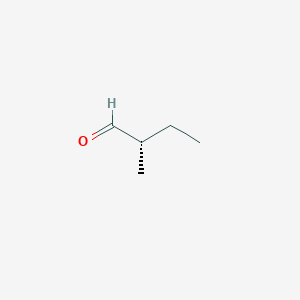
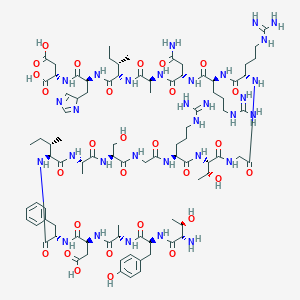
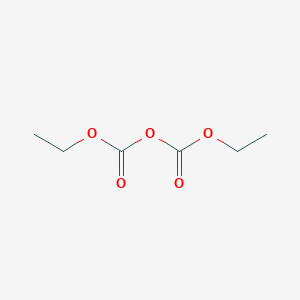
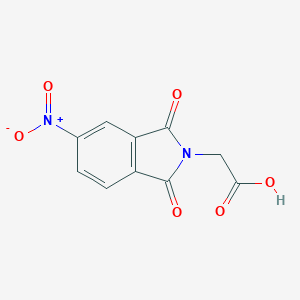
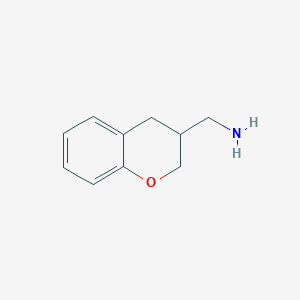

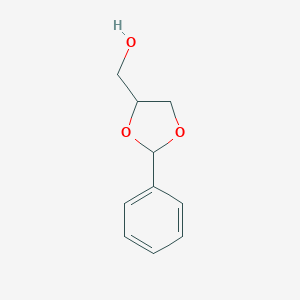
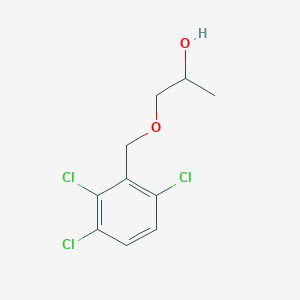


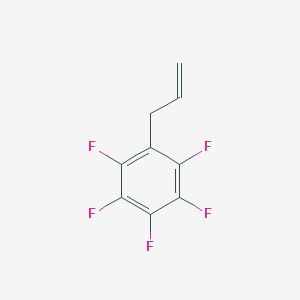
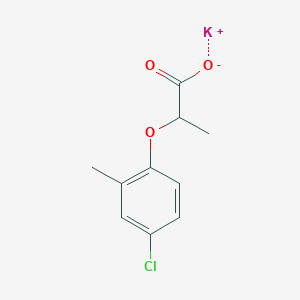
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)